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molecular formula C9H10N2O3 B1322682 Methyl 2-acetamidoisonicotinate CAS No. 98953-21-0

Methyl 2-acetamidoisonicotinate

Cat. No. B1322682
M. Wt: 194.19 g/mol
InChI Key: QWCIOJMEKSDWSJ-UHFFFAOYSA-N
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Patent
US06403578B1

Procedure details

To 2-(acetamido)pyridine-4-carboxylic acid (25 g, 139 mmol) was added a saturated solution of anhydrous hydrogen chloride in methanol (600 mL). The cloudy suspension was stirred for 16 h at RT and refluxed for 24 h. The resulting solution was concentrated, dissolved in chloroform, washed with saturated sodium bicarbonate, brine, dried (magnesium sulfate) and concentrated to give the title compound as a white solid (17.86 g, 84%). TLC Rf 0.55 (5% methanol/chloroform); 1H NMR (CDCl3) δ3.96 (3H, s), 4.80 (2H, s),7.12 (1H, J=5 Hz, d), 7.19 (1H, s), 8.10 (1H, d, J=5 Hz).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Yield
84%

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[CH:10]=[C:9]([C:11]([OH:13])=[O:12])[CH:8]=[CH:7][N:6]=1)(=[O:3])[CH3:2].Cl.[CH3:15]O>>[C:1]([NH:4][C:5]1[CH:10]=[C:9]([C:11]([O:13][CH3:15])=[O:12])[CH:8]=[CH:7][N:6]=1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C(C)(=O)NC1=NC=CC(=C1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
600 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The cloudy suspension was stirred for 16 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 24 h
Duration
24 h
CONCENTRATION
Type
CONCENTRATION
Details
The resulting solution was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in chloroform
WASH
Type
WASH
Details
washed with saturated sodium bicarbonate, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)(=O)NC1=NC=CC(=C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 17.86 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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